2-Chlorocyclohexanol chemical properties and hazards

2-Chlorocyclohexanol chemical properties and hazards

An In-depth Technical Guide to 2-Chlorocyclohexanol: Chemical Properties and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, associated hazards, and handling protocols for 2-Chlorocyclohexanol (CAS No: 1561-86-0). The information is intended for professionals in research and development who utilize this compound as an intermediate in organic synthesis.

Core Chemical Properties

2-Chlorocyclohexanol is a colorless to light yellow liquid with a characteristic aromatic odor.[1][2][3][4] It has limited solubility in water but is soluble in many organic solvents.[3] It is a key synthetic intermediate, particularly in the production of acaricides and other fine chemicals.

Table 1: Physicochemical Data for 2-Chlorocyclohexanol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO | [2][3][5][6][7][8] |

| Molecular Weight | 134.60 g/mol | [3][5][6] |

| Appearance | Clear, colorless to light yellow liquid | [2][3][4] |

| Melting Point | 29 °C | [2] |

| Boiling Point | 88-90 °C @ 20 mmHg | [2] |

| 160-161 °C (lit.) | [9] | |

| Density | 1.13 g/mL at 25 °C | [2][10] |

| Refractive Index (n20/D) | 1.488 | [2][10] |

| Flash Point | 70 °C (158 °F) - closed cup | [1] |

| Vapor Pressure | 0.027 mmHg at 25 °C | [2] |

| Vapor Density | 4.64 | [1] |

| pKa | 14.30 ± 0.40 (Predicted) | [2][4] |

| LogP (Octanol/Water) | 1.25 (at 25 °C, pH 7) | [9] |

Hazards and Safety Information

2-Chlorocyclohexanol is classified as a hazardous substance, primarily as an irritant and a combustible liquid.[6][9] Proper handling and storage are critical to ensure laboratory safety.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid[9] |

| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled[9] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[4][6] |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects[9] |

Health Effects Summary

-

Inhalation : May cause irritation to the respiratory tract.[1][2][4][6][10] High concentrations can lead to central nervous system depression.[1]

-

Skin Contact : Causes skin irritation and may lead to dermatitis.[1][2][4][6][10]

-

Eye Contact : Causes serious eye irritation, with potential for corneal damage.[1][6]

-

Ingestion : Harmful if swallowed; may cause gastrointestinal irritation with nausea and vomiting.[1][9]

Fire and Explosion Hazards

2-Chlorocyclohexanol is a combustible liquid with a flash point of 70°C.[1] Vapors are heavier than air and may travel to an ignition source.[1] In the event of a fire, irritating and highly toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas, may be generated.[1][11][12] Containers may explode when heated.[1][11] Use water spray, dry chemical, carbon dioxide, or appropriate foam for extinction.[1][12]

Experimental Protocols & Methodologies

Synthesis of 2-Chlorocyclohexanol from Cyclohexene

This protocol is adapted from a procedure published in Organic Syntheses.[13] The method involves the addition of hypochlorous acid to cyclohexene.

Methodology:

-

Preparation of Hypochlorous Acid Solution:

-

In a 5-L flask, dissolve 25 g of mercuric chloride in 500 cc of water.

-

Add 800 g of cracked ice.

-

Add a cold solution of 190 g of sodium hydroxide in 500 cc of water.

-

Pass a rapid stream of chlorine gas into the mixture, maintaining a temperature below 5°C, until the yellow precipitate of mercuric oxide just disappears.

-

Slowly add 1600 cc of cold 1.5 N nitric acid with stirring.

-

Determine the concentration of the resulting hypochlorous acid solution by titrating a sample against a standard thiosulfate solution after reaction with excess potassium iodide.

-

-

Reaction with Cyclohexene:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 123 g (1.5 moles) of cyclohexene.

-

Add approximately one-fourth of the calculated amount of the prepared hypochlorous acid solution.

-

Stir the mixture vigorously while maintaining a temperature between 15-20°C.

-

Monitor the reaction by testing a 1-cc sample with potassium iodide solution and dilute hydrochloric acid; the reaction is complete when no yellow color is produced.

-

Continue adding portions of the hypochlorous acid solution and repeating the process until all the acid has been added and a slight excess is present.

-

-

Isolation and Purification:

-

Saturate the reaction mixture with sodium chloride.

-

Perform a steam distillation. Approximately 2 L of distillate is required to collect all the 2-chlorocyclohexanol.

-

Saturate the distillate with salt and separate the oily layer.

-

Extract the aqueous layer once with approximately 250 cc of ether.

-

Combine the ether extract with the oily layer and dry over anhydrous sodium sulfate.

-

Remove the ether by distillation, and then distill the residue under reduced pressure to yield pure 2-chlorocyclohexanol.

-

Stereospecific Reactions with Sodium Hydroxide

The reaction of 2-chlorocyclohexanol with a strong base like sodium hydroxide is highly dependent on the stereochemistry of the starting material.

-

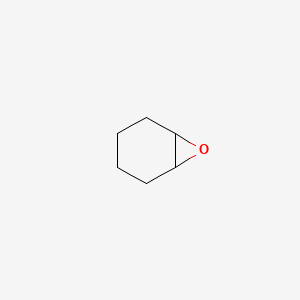

trans-2-Chlorocyclohexanol: Undergoes an intramolecular SN2 reaction (Williamson ether synthesis) to form 1,2-epoxycyclohexane. The axial positions of the hydroxyl and chlorine groups in the chair conformation allow for backside attack of the resulting alkoxide on the carbon bearing the chlorine.[14][15][16]

-

cis-2-Chlorocyclohexanol: Yields cyclohexanone. In this isomer, the geometry is not suitable for intramolecular backside attack. Instead, the reaction proceeds through an elimination mechanism, followed by tautomerization of the enol intermediate to the more stable ketone.[14][15][16]

Analytical Characterization

Standard spectroscopic techniques are used to confirm the identity and purity of 2-chlorocyclohexanol.

-

Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic broad absorption band for the hydroxyl (O-H) group stretch, typically around 3300-3600 cm⁻¹. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹ and the C-Cl stretching vibration, which appears in the fingerprint region.[6][7]

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) can confirm the molecular weight (134.6 g/mol ).[7][8] The mass spectrum will exhibit a characteristic isotopic pattern for a chlorine-containing compound, with the M+2 peak being approximately one-third the intensity of the molecular ion peak (M+).[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for detailed structural elucidation, confirming the connectivity of atoms and the stereochemical relationship between the chlorine and hydroxyl substituents.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when working with 2-chlorocyclohexanol.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][18]

-

Eye and Face Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[1][11][12][19]

-

Skin Protection : Wear suitable protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1][12]

-

Respiratory Protection : If working outside of a fume hood or if vapors are expected to exceed exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[1][19]

Storage and Handling

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][11]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1][11][12]

-

Avoid contact with skin, eyes, and clothing, and prevent inhalation or ingestion.[1]

First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][11]

-

Skin Contact : Remove contaminated clothing and flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][11]

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][11]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chembk.com [chembk.com]

- 3. CAS 1561-86-0: 2-Chlorocyclohexanol | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Chlorocyclohexanol (CAS 1561-86-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2-Chlorocyclohexanol | C6H11ClO | CID 15274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Chlorocyclohexanol [webbook.nist.gov]

- 8. 2-Chlorocyclohexanol [webbook.nist.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 2-CHLOROCYCLOHEXANOL, TECH., [chembk.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Treatment of traus-2-chlorocyclohexanol with \mathrm{NaOH} yields 1,2 -ep.. [askfilo.com]

- 15. Solved 7. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]

- 16. Solved 3. Treatment of trans-2-chlorocyclohexanol with NaOH | Chegg.com [chegg.com]

- 17. lehigh.edu [lehigh.edu]

- 18. file.medchemexpress.com [file.medchemexpress.com]

- 19. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]